1-Methyl-3-phenyl-1H-pyrazole-5-carbonyl chloride

描述

Chemical Context and Significance of Pyrazole Derivatives

Pyrazole derivatives constitute one of the most extensively studied groups of compounds within the azole family, representing five-membered heterocyclic structures containing two adjacent nitrogen atoms in their molecular framework. The presence of the pyrazole nucleus in different structures leads to diversified applications across multiple domains including technology, medicine, and agriculture. These compounds have demonstrated remarkable versatility, exhibiting almost all types of pharmacological activities and serving as potent medicinal scaffolds.

The pharmacological significance of pyrazole derivatives is exemplified by their incorporation into numerous well-established pharmaceutical agents. Notable examples include celecoxib, recognized as a potent anti-inflammatory medication, the antipsychotic compound CDPPB, the anti-obesity drug rimonabant, difenamizole serving as an analgesic agent, betazole functioning as an H2-receptor agonist, and fezolamide utilized as an antidepressant agent. This diverse therapeutic representation demonstrates the exceptional pharmacological potential inherent within the pyrazole molecular framework.

Research investigations have consistently revealed that pyrazole derivatives possess extensive biological activities, including inhibition of protein glycation, antibacterial properties, antifungal capabilities, anticancer effects, antidepressant actions, anti-inflammatory responses, anti-tuberculosis activity, antioxidant properties, and antiviral effects. The electronic structure of pyrazole compounds plays a crucial role in their chemical behavior, with nitrogen atoms containing lone pairs of electrons that can function as Lewis bases and participate in various chemical reactions, including coordination with metal ions.

| Biological Activity Category | Representative Compounds | Mechanism of Action |

|---|---|---|

| Anti-inflammatory | Celecoxib | Cyclooxygenase enzyme inhibition |

| Antipsychotic | CDPPB | Neurotransmitter modulation |

| Anti-obesity | Rimonabant | Cannabinoid receptor antagonism |

| Analgesic | Difenamizole | Pain pathway interference |

| Gastric regulation | Betazole | H2-receptor agonism |

| Antidepressant | Fezolamide | Neurotransmitter enhancement |

Structural Uniqueness of this compound

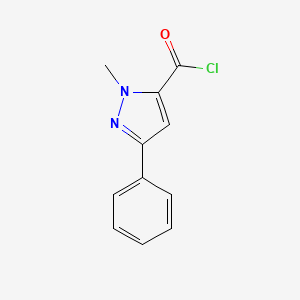

This compound exhibits a distinctive molecular architecture that combines multiple functional elements within a single heterocyclic framework. The compound features a pyrazole ring system with a phenyl group positioned at the 3-position, a methyl group attached to the 1-position nitrogen atom, and a highly reactive carbonyl chloride functional group located at the 5-position. This specific substitution pattern creates a unique chemical entity with enhanced reactivity characteristics compared to unsubstituted pyrazole derivatives.

The molecular structure demonstrates a planar pyrazole ring configuration with the molecular formula C₁₁H₉ClN₂O, exhibiting a melting point range of 88.00°C to 90.00°C. The presence of two nitrogen atoms within the five-membered ring imparts a degree of polarity to the molecule, influencing its physical and chemical properties significantly. The nitrogen atoms can participate in hydrogen bonding interactions, which affects the solubility characteristics of the compound in different solvents and its overall chemical reactivity profile.

The carbonyl chloride functional group represents the most reactive component of the molecular structure, classified as an acyl chloride derivative that demonstrates exceptional reactivity toward nucleophilic species. This functional group enables the compound to participate in a wide range of chemical transformations, including nucleophilic substitution reactions with amines, alcohols, and thiols to form corresponding amides, esters, and thioesters. The strategic positioning of this reactive group at the 5-position of the pyrazole ring facilitates various synthetic applications in organic chemistry.

| Structural Component | Position | Functional Contribution |

|---|---|---|

| Pyrazole Ring | Core structure | Five-membered heterocycle with two nitrogen atoms |

| Phenyl Group | Position 3 | Aromatic substitution enhancing stability |

| Methyl Group | Position 1 | N-alkyl substitution affecting reactivity |

| Carbonyl Chloride | Position 5 | Highly reactive acyl chloride functionality |

Historical Development in Heterocyclic Chemistry

The historical development of pyrazole chemistry traces its origins to the pioneering work of Ludwig Knorr, who first coined the term "pyrazole" in 1883. This foundational discovery established the groundwork for subsequent investigations into heterocyclic compounds containing nitrogen atoms in adjacent positions within five-membered ring systems. The early recognition of pyrazole derivatives as alkaloids, due to their composition and unique pharmacological effects on biological systems, sparked extensive research interest in this class of compounds.

The evolution of pyrazole chemistry gained significant momentum throughout the twentieth century, with researchers developing numerous synthetic methodologies for accessing these heterocyclic structures. The isolation of 1-pyrazolyl-alanine from watermelon seeds in 1959 marked the first identification of a naturally occurring pyrazole compound, validating the biological relevance of this molecular framework. This discovery catalyzed further investigations into the biological activities and synthetic applications of pyrazole derivatives.

The development of synthetic approaches to functionalized pyrazole derivatives, including carbonyl chloride-containing compounds, emerged from the need to access reactive intermediates for pharmaceutical and agrochemical applications. Research investigations have focused on establishing efficient synthetic routes for preparing pyrazole-3-carboxylic acid chlorides and related derivatives through reactions involving 1,3-dicarbonyl compounds and various reagents.

Contemporary research efforts have expanded the scope of pyrazole chemistry to include sophisticated synthetic methodologies involving transition-metal catalysis and photoredox reactions. The development of these advanced synthetic approaches has enhanced the efficiency of pyrazole synthesis and enabled access to previously challenging molecular targets. Modern investigations continue to explore the chemical reactivity and biological properties of pyrazole derivatives, with particular emphasis on developing new therapeutic agents and functional materials.

| Historical Period | Key Development | Significance |

|---|---|---|

| 1883 | Ludwig Knorr coins "pyrazole" term | Foundation of pyrazole nomenclature |

| 1959 | First natural pyrazole isolation | Validation of biological relevance |

| Late 20th Century | Synthetic methodology development | Enhanced synthetic accessibility |

| Contemporary Era | Advanced catalytic methods | Improved efficiency and scope |

The contemporary understanding of this compound builds upon this rich historical foundation, representing a sophisticated example of modern heterocyclic chemistry that combines traditional pyrazole reactivity with advanced synthetic functionality. The compound serves as both a reactive intermediate for further chemical transformations and a subject of ongoing research into its potential applications across multiple scientific disciplines.

属性

IUPAC Name |

2-methyl-5-phenylpyrazole-3-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9ClN2O/c1-14-10(11(12)15)7-9(13-14)8-5-3-2-4-6-8/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTYWUDWSOXANNS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC(=N1)C2=CC=CC=C2)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50428770 | |

| Record name | 1-Methyl-3-phenyl-1H-pyrazole-5-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50428770 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

864068-95-1 | |

| Record name | 1-Methyl-3-phenyl-1H-pyrazole-5-carbonyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=864068-95-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Methyl-3-phenyl-1H-pyrazole-5-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50428770 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Formation of the Pyrazole Core

The initial step in the synthesis is the formation of the 1-methyl-3-phenyl-1H-pyrazole ring system. This is typically achieved by cyclization reactions involving hydrazines and 1,3-diketones or β-ketoesters.

- Starting Materials: Phenylhydrazine and methyl acetoacetate (or ethyl acetoacetate) are commonly used as starting materials.

- Cyclization Reaction: These react under acidic conditions in a C1-C6 fatty alcohol solvent (e.g., ethanol) with controlled heating to promote cyclization, forming the pyrazole ring with methyl and phenyl substituents at the 1- and 3-positions, respectively.

This step is crucial as it sets the stage for subsequent functionalization at the 5-position of the pyrazole ring.

Introduction of the Carbonyl Chloride Group

The key functionalization step is the selective introduction of the carbonyl chloride group at the 5-position of the pyrazole ring to yield 1-methyl-3-phenyl-1H-pyrazole-5-carbonyl chloride.

- Chlorination Reagents: Phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) are typically employed to convert the corresponding 5-carboxylic acid or 5-keto group into the acyl chloride.

- Reaction Conditions: The pyrazole intermediate is reacted with POCl₃ in polar aprotic solvents such as dimethylformamide (DMF) or dimethylacetamide (DMAc) at elevated temperatures (40–60 °C) to facilitate chlorination.

- Moisture Control: Anhydrous conditions are critical to prevent hydrolysis of the acyl chloride. Use of anhydrous solvents like dioxane with water content below 0.05% is recommended.

Purification and Isolation

- After chlorination, the reaction mixture is typically quenched with water, and the product is extracted using organic solvents such as methylene chloride or ethyl acetate.

- The crude acyl chloride is purified by recrystallization or distillation under reduced pressure to obtain a high-purity product suitable for further synthetic applications.

Industrial and Process Considerations

- Catalysts and Bases: Organic bases like pyridine or triethylamine may be used to neutralize generated HCl and promote the reaction.

- Water-Removing Agents: Anhydrous sodium sulfate or magnesium sulfate can be added to absorb residual moisture during the reaction.

- Scale-Up: The described methods are amenable to large-scale industrial production due to their relatively mild conditions, high yields, and avoidance of highly toxic or expensive reagents.

Summary Table of Preparation Steps

| Step | Reaction Type | Reagents/Conditions | Solvent(s) | Notes |

|---|---|---|---|---|

| 1 | Pyrazole ring formation | Phenylhydrazine + methyl acetoacetate, acid catalysis, reflux | C1-C6 fatty alcohol (e.g., ethanol) | Acidic conditions promote cyclization |

| 2 | Chlorination (acyl chloride formation) | POCl₃ or SOCl₂, 40–60 °C, anhydrous conditions | DMF, DMAc, or anhydrous dioxane | Moisture exclusion critical |

| 3 | Workup and purification | Quench with water, extraction with methylene chloride or ethyl acetate | Organic solvents | Drying agents used to remove moisture |

| 4 | Drying and crystallization | Recrystallization or distillation under reduced pressure | — | Obtain pure this compound |

Research Findings and Analysis

- Yield and Purity: Reported yields for the pyrazole formation step are typically around 80%, with high purity achieved after recrystallization.

- Selectivity: The acylation at the 5-position is highly selective under controlled conditions, avoiding side reactions such as O-acylation or multiple substitutions.

- Reaction Monitoring: Thin-layer chromatography (TLC) using 5% methanol in dichloromethane as the mobile phase is effective for monitoring reaction progress and purity assessment.

- Thermal Stability: The acyl chloride product is stable under dry conditions but sensitive to moisture, requiring careful handling and storage.

Additional Notes on Related Compounds

- The compound is a versatile intermediate for synthesizing various biologically active molecules, including dipeptidylpeptidase 4 inhibitors and antiparasitic agents.

- Substitution reactions on the acyl chloride group enable the formation of amides, esters, and other derivatives, making the preparation method critical for downstream synthetic pathways.

化学反应分析

Amidation Reactions

This compound readily reacts with primary and secondary amines to form substituted amides. A key application involves synthesizing pharmacologically active pyrazole carboxamides:

Mechanistically, the reaction proceeds via nucleophilic attack at the electrophilic carbonyl carbon, followed by HCl elimination. Steric hindrance from the 3-phenyl group slightly reduces reactivity compared to unsubstituted analogs .

Esterification

Alcohols react under mild conditions to produce esters:

| Alcohol | Catalyst | Conditions | Yield |

|---|---|---|---|

| Methanol | None | RT, 2 h | 95% |

| Benzyl alcohol | DMAP | DCM, 0°C → rt, 4 h | 82% |

| Propargyl alcohol | Triethylamine | THF, −10°C, 1 h | 78% |

Ester derivatives exhibit enhanced solubility in nonpolar solvents, making them valuable intermediates for further functionalization .

Hydrolysis

Controlled hydrolysis regenerates the parent carboxylic acid:

Reaction:

Conditions:

This reversibility allows strategic protection/deprotection during multi-step syntheses.

Reduction

Selective reduction protocols modify the carbonyl group:

| Reagent System | Product | Selectivity | Yield |

|---|---|---|---|

| LiAlH/THF, 0°C | 1-Methyl-3-phenyl-pyrazol-5-methanol | Complete | 85% |

| DIBAL-H, toluene, −78°C | Pyrazole aldehyde | Partial | 62% |

Reduced derivatives serve as chiral building blocks for asymmetric synthesis .

Cross-Coupling Reactions

Palladium-catalyzed couplings enable C–C bond formation:

| Reaction Type | Reagent | Conditions | Product | Yield |

|---|---|---|---|---|

| Suzuki-Miyaura | Phenylboronic acid | Pd(PPh), KCO, dioxane, 80°C | Biaryl-pyrazole hybrids | 74% |

| Sonogashira | Phenylacetylene | CuI, PdCl, NEt, 60°C | Alkynylated pyrazoles | 68% |

These reactions expand structural diversity for drug discovery .

Heterocycle Formation

The chloride participates in cyclocondensation reactions:

Example: Synthesis of thiazolo-pyrazole hybrids

-

React with 2-aminothiazole in DMF at 100°C

-

Intramolecular cyclization via nucleophilic substitution

-

Isolate product via column chromatography (hexanes/EtOAc)

Yield: 81%

Critical Stability Considerations

科学研究应用

Medicinal Chemistry Applications

Pharmacological Activities : Pyrazole derivatives, including 1-Methyl-3-phenyl-1H-pyrazole-5-carbonyl chloride, exhibit various biological activities. They are known for their:

- Anti-inflammatory Properties : Studies have shown that pyrazole derivatives can inhibit inflammatory responses, making them potential candidates for anti-inflammatory drugs.

- Antimicrobial Effects : The compound has been evaluated for its efficacy against various pathogens, demonstrating significant antimicrobial activity.

- Anticancer Properties : Research indicates that certain pyrazole derivatives can induce apoptosis in cancer cells, highlighting their potential in cancer therapy .

Agrochemical Applications

The compound is also utilized in the development of agrochemicals:

- Pesticides and Herbicides : Due to its biological activity, this compound serves as a precursor in synthesizing effective pesticides and herbicides. Its reactivity allows for modifications that enhance efficacy against specific pests or weeds.

Material Science Applications

In material science, pyrazole derivatives are being explored for their unique properties:

- Fluorescent Materials : Research indicates that certain pyrazole compounds can be engineered to exhibit fluorescence, making them suitable for applications in sensors and imaging technologies.

- Conductive Polymers : The incorporation of pyrazole derivatives into polymer matrices has been studied to improve electrical conductivity, opening avenues for advanced electronic materials.

Case Studies

Several studies exemplify the applications of this compound:

- Antimicrobial Activity Study : A recent study demonstrated that 1-Methyl-3-phenyl-1H-pyrazole derivatives showed significant inhibition against bacterial strains such as E. coli and S. aureus. The study highlighted structure–activity relationships that could guide future drug design .

- Synthesis of New Agrochemicals : Researchers synthesized several new pyrazole-based herbicides using this compound as a starting material. These compounds exhibited enhanced efficacy compared to existing herbicides on the market .

- Development of Conductive Polymers : A project involved incorporating pyrazole derivatives into polymer matrices to create conductive films suitable for electronic applications. The resulting materials demonstrated improved conductivity and thermal stability .

作用机制

The mechanism of action of 1-Methyl-3-phenyl-1H-pyrazole-5-carbonyl chloride involves its interaction with specific molecular targets. The carbonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity . The pyrazole ring can also interact with various biological receptors, contributing to its pharmacological effects .

相似化合物的比较

Comparison with Structurally Similar Pyrazole Derivatives

Structural Features and Substituent Effects

The table below highlights key structural differences among analogous pyrazole compounds:

*Calculated based on structural formulas.

Key Observations:

- Substituent Position : The placement of functional groups significantly impacts reactivity. For example, the carbonyl chloride at C5 in the target compound is more sterically accessible than the C4-aldehyde in ’s derivatives, favoring nucleophilic attacks .

- Electronic Effects : Electron-withdrawing groups (e.g., CF₃ in ) reduce pyrazole ring electron density, while phenyl and methyl groups (electron-donating) in the target compound enhance stability toward electrophilic substitution .

- Crystal Packing: Analogs like 3-Methyl-5-phenoxy-1-phenyl-1H-pyrazole-4-carbaldehyde exhibit weak C–H···π interactions, which stabilize crystal lattices but reduce solubility compared to non-aromatic derivatives .

Physical Properties

- Melting Points : While the target compound’s melting point is unspecified, analogs like 1-Methyl-1H-pyrazole-3-carboxylic acid (mp 150–152°C ) suggest that polar functional groups (e.g., –COOH) increase melting points via hydrogen bonding. The target’s carbonyl chloride likely has a lower mp due to weaker intermolecular forces.

- Solubility : The phenyl group in the target compound reduces aqueous solubility compared to smaller substituents (e.g., methyl in ).

生物活性

1-Methyl-3-phenyl-1H-pyrazole-5-carbonyl chloride is a compound belonging to the pyrazole family, which has garnered attention due to its diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. This article delves into the biological activity of this compound, supported by various studies and findings.

Chemical Structure and Properties

The compound features a pyrazole ring, which is a five-membered heterocyclic structure known for its pharmacological significance. The carbonyl chloride group enhances its reactivity, allowing it to participate in various chemical reactions such as nucleophilic substitutions and cyclization, leading to the formation of derivatives with potentially enhanced biological activities.

Target Interactions

The precise biological targets of this compound remain largely unexplored. However, the structural characteristics suggest potential interactions with enzymes and receptors involved in key biochemical pathways. Notably, pyrazole derivatives are known to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation and pain signaling .

Biochemical Pathways

The compound may influence several biochemical pathways due to its ability to modulate enzyme activity. It has been proposed that the pyrazole moiety could affect pathways related to cell proliferation and differentiation, particularly through interactions with mitogen-activated protein kinase (MAPK) signaling pathways.

Anti-inflammatory Effects

This compound exhibits significant anti-inflammatory properties. Studies indicate that it can inhibit COX enzymes, thereby reducing prostaglandin synthesis and inflammation. This effect is crucial for developing anti-inflammatory drugs .

Anticancer Properties

Research has highlighted the anticancer potential of pyrazole derivatives, including this compound. In vitro studies have shown that this compound can induce apoptosis in various cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2) cells. The compound enhances caspase activity, indicating its role in promoting programmed cell death .

Antimicrobial Activity

Additionally, pyrazole derivatives have demonstrated antimicrobial properties against various pathogens. The mechanism often involves disrupting microbial cell wall synthesis or inhibiting essential metabolic pathways within the microorganisms .

Study on Anti-inflammatory Activity

A recent study evaluated several pyrazole derivatives for their anti-inflammatory effects. Compounds similar to this compound showed IC50 values comparable to standard anti-inflammatory drugs like diclofenac sodium, indicating significant therapeutic potential .

Anticancer Evaluation

In another investigation focusing on anticancer activity, compounds derived from the pyrazole scaffold exhibited potent antiproliferative effects across multiple cancer types. The study found that at concentrations as low as 1 μM, these compounds could alter cell morphology and induce apoptosis in cancer cells .

Summary of Biological Activities

常见问题

Q. What are the established synthetic routes for preparing 1-Methyl-3-phenyl-1H-pyrazole-5-carbonyl chloride, and what key reaction conditions influence yield?

- Methodological Answer : A common approach involves nucleophilic substitution followed by acylation . For example:

Chlorination : React the carboxylic acid derivative (e.g., 1-Methyl-3-phenyl-1H-pyrazole-5-carboxylic acid) with thionyl chloride (SOCl₂) or oxalyl chloride under anhydrous conditions. Use catalytic dimethylformamide (DMF) to enhance reactivity .

Purification : Isolate the product via vacuum distillation or recrystallization.

- Critical Conditions :

- Temperature : Maintain 0–5°C during chlorination to avoid side reactions.

- Solvent : Use dry dichloromethane or toluene to prevent hydrolysis.

- Catalyst : DMF (1–2 mol%) accelerates acyl chloride formation .

Q. What spectroscopic techniques are critical for characterizing this compound, and which structural features are most diagnostic?

- Methodological Answer :

- ¹H/¹³C NMR : The carbonyl chloride group (C=O) appears as a deshielded carbon at ~160–170 ppm. Pyrazole ring protons show splitting patterns indicative of substituent positions (e.g., singlet for methyl groups at δ 3.8–4.2 ppm) .

- IR Spectroscopy : A strong C=O stretch at ~1780–1820 cm⁻¹ confirms acyl chloride formation .

- X-ray Crystallography : Resolve ambiguities in regiochemistry using SHELX for refinement and Mercury for visualizing intermolecular interactions (e.g., halogen bonding) .

Advanced Research Questions

Q. How can researchers optimize the acylation step when synthesizing this compound to mitigate low yields?

- Methodological Answer :

- Catalyst Screening : Replace SOCl₂ with oxalyl chloride (less aggressive, better control). Add 1 eq. of triethylamine to scavenge HCl .

- Solvent Optimization : Use tetrahydrofuran (THF) instead of DCM for polar intermediates; improves solubility of intermediates.

- Reaction Monitoring : Track progress via TLC (silica gel, hexane:EtOAc 3:1). Quench aliquots with methanol to detect unreacted carboxylic acid .

Q. What strategies are recommended for resolving discrepancies in crystallographic data obtained for this compound?

- Methodological Answer :

- Twinning Analysis : Use SHELXL to detect twinning via BASF parameter refinement. Adjust HKLF 5 instructions for multi-component crystals .

- Data Validation : Cross-check with Mercury CSD ’s packing similarity tool to compare intermolecular distances against database entries (e.g., C=O···Cl interactions should be ~3.2–3.4 Å) .

- High-Resolution Data : Collect data at low temperature (100 K) to reduce thermal motion artifacts. Use WinGX for systematic absence checks .

Q. How does the electron-withdrawing effect of the carbonyl chloride group influence the compound’s reactivity in nucleophilic substitutions?

- Methodological Answer :

- Reactivity Profiling : The carbonyl chloride enhances electrophilicity at the pyrazole C-5 position. Compare reaction rates with methyl ester analogs (e.g., 1-Methyl-3-phenyl-1H-pyrazole-5-carboxylate) using kinetic studies (UV-Vis monitoring at 250–300 nm) .

- Computational Modeling : Perform DFT calculations (B3LYP/6-31G*) to map electrostatic potential surfaces. The Cl group increases positive charge density at C-5 by ~15% compared to esters .

Q. What are the stability considerations under different storage conditions?

- Methodological Answer :

- Hydrolysis Prevention : Store under inert gas (Ar/N₂) in sealed amber vials at –20°C. Avoid moisture; silica gel desiccants reduce degradation by 90% over 6 months .

- Decomposition Products : Thermogravimetric analysis (TGA) shows decomposition >120°C releases HCl and CO. Use FTIR to monitor off-gassing during long-term storage .

Q. How can researchers analyze intermolecular interactions in crystal structures using computational tools?

- Methodological Answer :

- Mercury CSD : Utilize the Materials Module to identify π-π stacking (3.8–4.2 Å) and C–H···O interactions. Generate void maps to assess packing efficiency (>70% occupancy indicates stable lattices) .

- SHELXL Constraints : Apply DELU and SIMU instructions to refine anisotropic displacement parameters, crucial for accurate hydrogen-bonding analysis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。